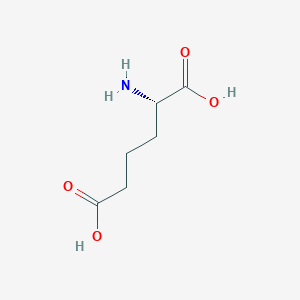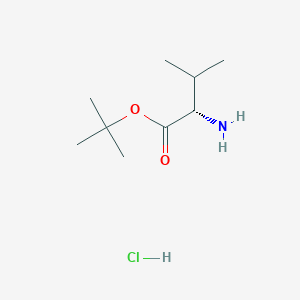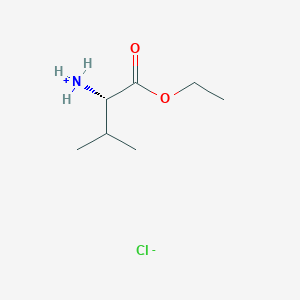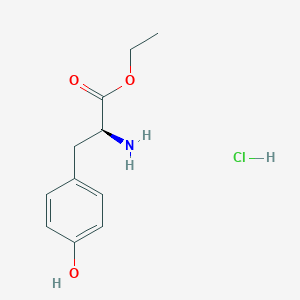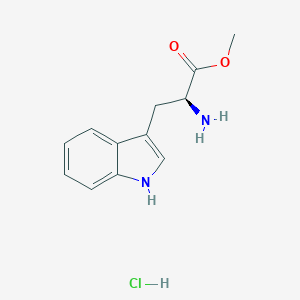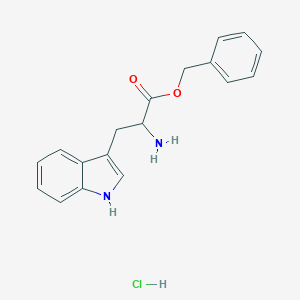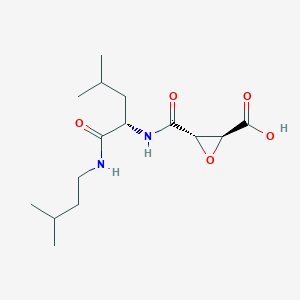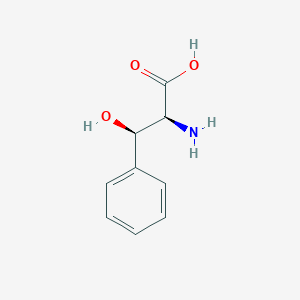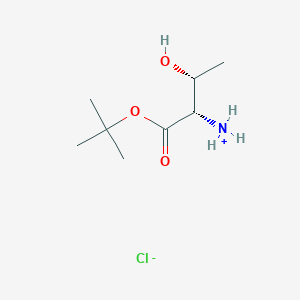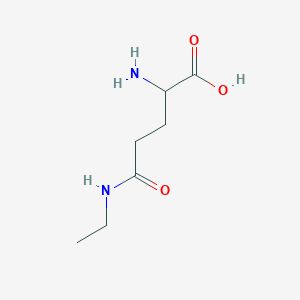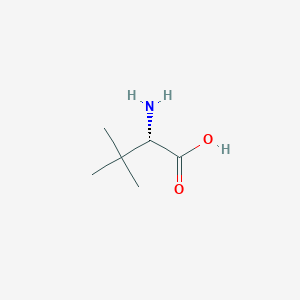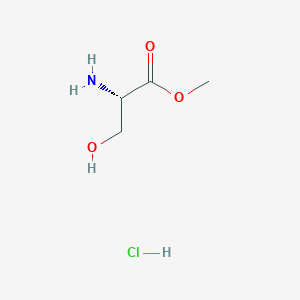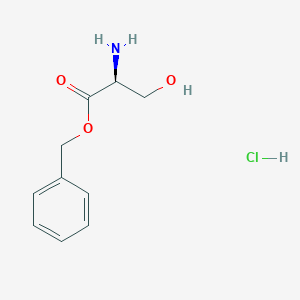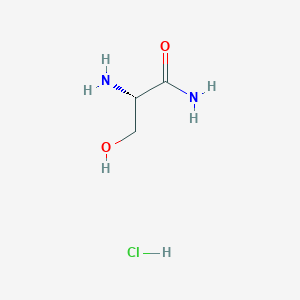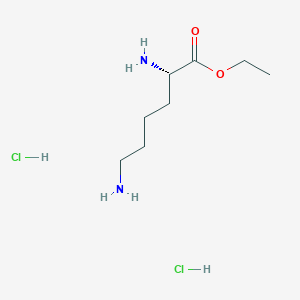
Ethyl L-lysinate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl L-lysinate dihydrochloride, also known as L-Lysine ethyl ester dihydrochloride, is a compound with the molecular formula C8H20Cl2N2O2 . It is also known by other names such as ethyl (2S)-2,6-diaminohexanoate dihydrochloride .
Synthesis Analysis
Ethyl L-lysinate dihydrochloride can be synthesized by reacting it with different dianhydrides to yield poly (ethyl L-lysinimide)s . It can also be reacted with two different diacyl chlorides to yield poly (ethyl L-lysinamide)s . Another method involves the reaction of a mixture of ethanol and thionyl chloride with L-lysine hydrochloride .Molecular Structure Analysis
The molecular structure of Ethyl L-lysinate dihydrochloride is represented by the formula NH2(CH2)4CH(NH2)COOC2H5·2HCl . The molecular weight of this compound is 247.16 .Chemical Reactions Analysis
Ethyl L-lysinate dihydrochloride can react with three different dianhydrides to yield the poly (ethyl L-lysinimide)s . It can also react with two different diacyl chlorides to yield the poly (ethyl L-lysinamide)s .Physical And Chemical Properties Analysis
Ethyl L-lysinate dihydrochloride is a solid substance . It has a molecular weight of 247.16 . The compound is optically active with a specific rotation of [α]20/D +10±1°, c = 2% in H2O .科学研究应用
Application Summary
“Ethyl L-lysinate dihydrochloride” is used in the synthesis of optically active poly(hydrazide-imide)s . These polymers are derived from a novel L-lysine-derived chiral diacid, ethyl L-lysine-N,N’-ditrimellitoyl diacide .
Method of Application
The polymers are prepared from the reaction of the chiral diacid with six synthetic dihydrazides by interfacial polycondensation .
Results and Outcomes
These polymers have inherent viscosities in the range of 0.22–0.45 dl g−1, display optical activity, and are readily soluble in polar aprotic solvents . They start to decompose (T10%) above 248 °C and display glass-transition temperatures at 164.37–210.20 °C .
Synthesis of Poly(amide-imide)s
Application Summary
“Ethyl L-lysinate dihydrochloride” is used in the microwave-assisted synthesis of optically active poly(amide-imide)s .
Method of Application
L-lysine hydrochloride is transformed to ethyl L-lysinate dihydrochloride. This salt is reacted with trimellitic anhydride to yield the corresponding diacid. Microwave-assisted polycondensation results in a series of novel Poly(amide-imide)s .
Results and Outcomes
These polymers have inherent viscosities in the range of 0.23–0.66 dl g−1, display optical activity, and are readily soluble in polar aprotic solvents. They start to decompose (T10%) above 362°C and display glass-transition temperatures at 119–153°C .
Synthesis of Poly(ester-imide)
Application Summary
“Ethyl L-lysinate dihydrochloride” is used in the synthesis of optically active poly(ester-imide) .
Method of Application
Ethyl L-lysinate dihydrochloride is reacted with bisphenol A to yield a new optically active poly(ester-imide). Ultrasonic irradiation is applied to compose nanocomposites from the synthetic polymer and different ratios of organo-modified montmorillonite .
Results and Outcomes
The resulting poly(ester-imide) is optically active and has potential applications in various fields .
Synthesis of Poly(ethyl L-lysinamide)s and Poly(ethyl L-lysinimide)s
Application Summary
“Ethyl L-lysinate dihydrochloride” is used in the synthesis of new optically active Poly(ethyl L-lysinamide)s and Poly(ethyl L-lysinimide)s .
Method of Application
Ethyl L-lysinate dihydrochloride was reacted with three different dianhydrides to yield the poly(ethyl L-lysinimide)s. It was also reacted with two different diacyl chlorides to yield the poly(ethyl L-lysinamide)s .
Results and Outcomes
The resulting polymers have inherent viscosities in the range of 0.15 to 0.42 dl/g. These polymers are prepared from an inexpensive starting material and are optically active, potentially ion exchangeable, semicrystalline, thermally stable, and soluble in polar aprotic solvents such as DMF, DMSO, NMP, DMAc, and sulfuric acid .
Chiral Media for Asymmetric Synthesis
Application Summary
“Ethyl L-lysinate dihydrochloride” is used in the construction of chiral media for asymmetric synthesis .
安全和危害
Ethyl L-lysinate dihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers for Ethyl L-lysinate dihydrochloride include studies on the synthesis and characterization of new optically active poly (ethyl L-lysinamide)s and poly (ethyl L-lysinimide)s . These studies provide valuable insights into the properties and potential applications of Ethyl L-lysinate dihydrochloride.
属性
IUPAC Name |
ethyl (2S)-2,6-diaminohexanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-2-12-8(11)7(10)5-3-4-6-9;;/h7H,2-6,9-10H2,1H3;2*1H/t7-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIYAIZKJOHVQC-KLXURFKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl L-lysinate dihydrochloride | |
CAS RN |
3844-53-9 |
Source


|
| Record name | Ethyl L-lysinate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-lysinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

